![molecular formula C9H17NO4 B2740637 (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 156990-58-8](/img/structure/B2740637.png)
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid
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Overview
Description
“(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is a compound that is not well-documented in the literature. The closest compound found is “(S)-2-((Ethoxycarbonyl)amino)-3-phenylpropanoic acid” which is a solid substance . It’s important to note that the properties of this compound may not be identical to the compound you’re asking about due to the difference in the R group attached to the central carbon .
Scientific Research Applications
Biomedical Applications: Amino Acid Derivatives for Nanomaterials
Amino acids serve as fundamental building blocks for functional nanomaterials due to their self-assembly capacity. Specifically, amphiphilic amino acid derivatives can be designed to form various nanostructures. These derivatives exhibit excellent biocompatibility and biodegradability, making them valuable for biomedical applications. Researchers have explored their use in drug delivery systems, tissue engineering scaffolds, and diagnostic probes .
Carbon Nanomaterial Functionalization: Enhanced Solubility and Dispersion
Carbon-based nanomaterials (CNMs) such as fullerenes, carbon nanotubes (CNTs), graphene, and carbon dots (CDs) have attracted significant attention. However, their poor solubility in common solvents and tendency to aggregate hinder practical applications. To address this, organic chemistry offers a solution: introducing amino groups. Amino-functionalized CNMs enhance dispersion, solubilization, and processability. These amino groups can interact through covalent bonds (e.g., amide coupling) or supramolecular interactions, opening new strategies for integrating CNMs into biological systems .
Synthetic Pathways for Amino Group Introduction in CNMs
Researchers have developed synthetic pathways to incorporate amino groups into CNMs. These approaches allow the preparation of highly engineered nanostructures tailored for specific applications. By strategically introducing amino groups, scientists can enhance CNM properties, making them suitable for drug delivery, biosensors, and tissue regeneration .
Neurotransmitter and Signaling Research: Amino Acid Analysis
Amino acid analyzers play a crucial role in studying neurotransmission and signaling. They provide qualitative and quantitative information about the amino acid composition of proteins or peptide hydrolysates. Researchers use continuous flow ion exchange liquid chromatography to analyze amino acids, aiding in the search for new biotherapeutics .
Medicinal Chemistry: α-Amino Ketones as High-Value Synthons
The amino ketone motif holds significance in synthetic and medicinal chemistry. Recent protocols have been developed for synthesizing α-amino ketones, which serve as versatile intermediates. These compounds find applications in drug discovery, organic synthesis, and pharmaceutical research .
Biotechnological Applications in Plants: Amino Acid-Based Strategies
Amino acids play essential roles in plant metabolism and growth. Researchers explore their applications in plant biotechnology, including enhancing crop yield, stress tolerance, and nutrient uptake. Amino acid-based formulations are used as foliar sprays, soil amendments, and seed treatments to improve plant health and productivity.
Mechanism of Action
Target of Action
It’s known that amino acid transporters play a crucial role in the action of various compounds . These transporters, such as SLC1A5, SLC7A5, SLC7A11, and SLC6A14, are often upregulated in certain cells to satisfy their demand for amino acids .
Mode of Action
It’s known that amino acids and their derivatives can interact with their targets in various ways, such as disrupting transcription factor binding and other gene expression mechanisms .
Biochemical Pathways
Amino acids are known to be involved in numerous biochemical pathways, including those related to cell growth, proliferation, and survival . For instance, the Ehrlich pathway involves the catabolism of amino acids to produce alcohols .
Pharmacokinetics
It’s known that several factors, such as size, charge, and coating molecules, can influence the in vivo pharmacokinetics and biodistribution of compounds .
Result of Action
It’s known that amino acids and their derivatives can have significant impacts on cell growth, proliferation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds. Factors such as climate change, pollution, and availability of non-renewable goods can impact the effectiveness of a compound . Additionally, epigenetic factors, which link environmental factors and gene regulation, can also play a role .
properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWONUWPOUBGIO-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid |
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